molecular formula C6H9BrN2 B1660701 4-(3-Bromopropyl)-1H-pyrazole CAS No. 82100-00-3

4-(3-Bromopropyl)-1H-pyrazole

Cat. No. B1660701
CAS RN: 82100-00-3
M. Wt: 189.05
InChI Key: RHXMDWPVXJQNIU-UHFFFAOYSA-N
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Description

“4-(3-Bromopropyl)-1H-pyrazole” is a chemical compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The “4-(3-Bromopropyl)” part suggests that a bromopropyl group is attached to the 4th position of the pyrazole ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Bromopropyl)-1H-pyrazole” would depend on its specific structure. Similar compounds often have properties like being soluble in alcohol, ether, chloroform, carbon tetrachloride, and carbon disulfide .

Scientific Research Applications

Organic Synthesis and Catalysis

Pyrazoles are crucial heteroarenes in pharmaceuticals and protein ligands. The work by Goikhman, Jacques, and Sames (2009) introduces a catalytic intermolecular C-H arylation of SEM-protected pyrazoles, facilitating a novel approach to synthesize complex arylated pyrazoles. This method allows for direct attachment of new arene rings to the pyrazole nucleus, offering a versatile pathway for creating structurally diverse molecules (Goikhman, Jacques, & Sames, 2009).

Material Science

The study by Sharma et al. (2013) on Palladium(II) complexes of pyrazolated thio/selenoethers illustrates their potential in catalyzing Suzuki-Miyaura coupling, a pivotal reaction in material science. Moreover, these complexes serve as precursors for Pd4Se and PdSe nano-particles, highlighting the role of 4-(3-Bromopropyl)-1H-pyrazole in developing new materials with specific catalytic and electronic properties (Sharma et al., 2013).

Fluorescence and Electroluminescence

Willy and Müller (2011) describe the synthesis of 1,3,4,5-tetrasubstituted pyrazoles showing intense blue fluorescence and high quantum yields, achieved through a microwave-assisted process. This highlights the use of pyrazole derivatives in creating compounds with potential applications in optoelectronics and as fluorescent markers (Willy & Müller, 2011).

Anticancer Research

The development of iridium(III) complexes based on pyrazole-appended quinoline-based BODIPY by Paitandi et al. (2017) showcases the anticancer activity of such complexes, indicating the potential of pyrazole derivatives in therapeutic applications. Their study demonstrates these complexes' ability to induce apoptosis in cancer cells, offering a pathway to novel anticancer drugs (Paitandi et al., 2017).

Heterocyclic Chemistry

Franssen, Boven, and Plas (1987) explored the enzymatic halogenation of pyrazoles, including derivatives like 4-bromopyrazole, revealing the synthesis of chlorinated derivatives. This process highlights the versatility of pyrazoles in chemical transformations and the synthesis of novel heterocyclic compounds with potential biological activity (Franssen, Boven, & Plas, 1987).

Safety and Hazards

Based on similar compounds, “4-(3-Bromopropyl)-1H-pyrazole” might cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle it with appropriate safety measures.

Future Directions

The future directions for “4-(3-Bromopropyl)-1H-pyrazole” would depend on its applications. For example, if it’s used in drug development, future directions might involve improving its efficacy or reducing its side effects .

properties

IUPAC Name

4-(3-bromopropyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXMDWPVXJQNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306965
Record name 4-(3-Bromopropyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromopropyl)-1H-pyrazole

CAS RN

82100-00-3
Record name 4-(3-Bromopropyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82100-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromopropyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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